molecular formula C7H5ClFIO B6322115 (3-Chloro-2-fluoro-5-iodophenyl)methanol CAS No. 1000162-10-6

(3-Chloro-2-fluoro-5-iodophenyl)methanol

Cat. No.: B6322115
CAS No.: 1000162-10-6
M. Wt: 286.47 g/mol
InChI Key: IWIMVGXRLLDQCY-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoro-5-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring

Safety and Hazards

The safety and hazards associated with “(3-Chloro-2-fluoro-5-iodophenyl)methanol” are not specified in the sources I found . As with any chemical, it should be handled with appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of (3-Chloro-2-fluoro-5-iodophenyl)methanol are currently unknown. This compound is a halogenated aromatic compound, and such compounds are often involved in a wide range of biological activities . .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Generally, halogenated aromatic compounds can interact with various proteins and enzymes in the body, potentially altering their function . The specific effects would depend on the compound’s structure and the nature of its targets.

Biochemical Pathways

Halogenated aromatic compounds can participate in various biochemical reactions, potentially affecting multiple pathways

Pharmacokinetics

As a small, relatively nonpolar molecule, it may be well-absorbed in the gastrointestinal tract if administered orally . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-5-iodophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenylmethanol derivative.

    Halogenation: The phenylmethanol derivative undergoes halogenation reactions to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-fluoro-5-iodophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or organolithium reagents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (3-Chloro-2-fluoro-5-iodophenyl)aldehyde or (3-Chloro-2-fluoro-5-iodobenzoic acid).

    Reduction: Formation of (3-Chloro-2-fluoro-5-iodophenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.

Scientific Research Applications

(3-Chloro-2-fluoro-5-iodophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable for studying halogen effects on chemical reactivity and stability.

    Biology: The compound can be used in the development of radiolabeled tracers for imaging studies, particularly in positron emission tomography (PET) due to the presence of iodine.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • (3-Chloro-2-fluoro-5-bromophenyl)methanol
  • (3-Chloro-2-fluoro-5-iodophenyl)ethanol
  • (3-Chloro-2-fluoro-5-iodophenyl)acetic acid

Comparison:

  • Halogenation Pattern: (3-Chloro-2-fluoro-5-iodophenyl)methanol is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the benzene ring. This pattern can influence its chemical reactivity and interactions with other molecules.
  • Functional Group: The presence of a hydroxyl group (-OH) in this compound distinguishes it from similar compounds with different functional groups, such as ethanol or acetic acid derivatives.
  • Applications: The unique halogenation pattern and functional group make this compound particularly valuable in applications requiring specific halogen effects, such as radiolabeling or drug design.

Properties

IUPAC Name

(3-chloro-2-fluoro-5-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIMVGXRLLDQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279467
Record name 3-Chloro-2-fluoro-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000162-10-6
Record name 3-Chloro-2-fluoro-5-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000162-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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